(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
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Overview
Description
(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one: is a heterocyclic compound that belongs to the class of pyrrolo[1,2-d][1,2,4]triazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a suitable ketone or aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups introduced at specific positions on the ring.
Scientific Research Applications
Chemistry
In chemistry, (8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features allow for the design of materials with specific characteristics, such as enhanced stability, conductivity, or reactivity.
Mechanism of Action
The mechanism of action of (8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one: shares structural similarities with other pyrrolo[1,2-d][1,2,4]triazinones and related heterocyclic compounds.
4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one: Lacks the stereochemistry at the 8a position.
6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one: Lacks the methyl group at the 4 position.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one |
InChI |
InChI=1S/C7H11N3O/c1-5-8-9-7(11)6-3-2-4-10(5)6/h6H,2-4H2,1H3,(H,9,11)/t6-/m0/s1 |
InChI Key |
QNPNIRIJCHVKBE-LURJTMIESA-N |
Isomeric SMILES |
CC1=NNC(=O)[C@H]2N1CCC2 |
Canonical SMILES |
CC1=NNC(=O)C2N1CCC2 |
Origin of Product |
United States |
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